molecular formula C9H22N2 B1389000 N1-(sec-Butyl)-N3-ethyl-1,3-propanediamine CAS No. 1040692-96-3

N1-(sec-Butyl)-N3-ethyl-1,3-propanediamine

Cat. No.: B1389000
CAS No.: 1040692-96-3
M. Wt: 158.28 g/mol
InChI Key: PYGQKPWPZIYBKM-UHFFFAOYSA-N
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Description

N1-(sec-Butyl)-N3-ethyl-1,3-propanediamine is a branched aliphatic diamine with the molecular formula C9H22N2. Its structure features a secondary butyl (sec-butyl) group at the N1 position and an ethyl group at the N3 position of the 1,3-propanediamine backbone. Its branching and substituent arrangement distinguish it from other 1,3-propanediamine derivatives, influencing properties such as solubility, reactivity, and biological activity.

Properties

IUPAC Name

N'-butan-2-yl-N-ethylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22N2/c1-4-9(3)11-8-6-7-10-5-2/h9-11H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYGQKPWPZIYBKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCCCNCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(sec-Butyl)-N3-ethyl-1,3-propanediamine typically involves the reaction of 1,3-propanediamine with sec-butyl bromide and ethyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reactions.

  • Step 1: Formation of N-sec-Butyl-1,3-propanediamine

      Reactants: 1,3-propanediamine, sec-butyl bromide

      Conditions: Sodium hydride in anhydrous tetrahydrofuran (THF)

      Reaction: [ \text{1,3-propanediamine} + \text{sec-butyl bromide} \rightarrow \text{N-sec-Butyl-1,3-propanediamine} ]

  • Step 2: Formation of this compound

      Reactants: N-sec-Butyl-1,3-propanediamine, ethyl bromide

      Conditions: Potassium carbonate in acetonitrile

      Reaction: [ \text{N-sec-Butyl-1,3-propanediamine} + \text{ethyl bromide} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(sec-Butyl)-N3-ethyl-1,3-propanediamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid

    Reduction: Lithium aluminum hydride in dry ether

    Substitution: Alkyl halides in the presence of a base like sodium hydride

Major Products Formed

    Oxidation: Formation of corresponding amine oxides

    Reduction: Formation of secondary amines

    Substitution: Formation of various substituted amines

Scientific Research Applications

Curing Agents for Epoxy Resins

One of the primary applications of N1-(sec-Butyl)-N3-ethyl-1,3-propanediamine is as a curing agent in epoxy resin formulations. This compound enhances the mechanical properties and thermal stability of cured resins, making them suitable for various industrial applications such as coatings, adhesives, and composites.

Case Study : A study demonstrated that incorporating this compound into epoxy systems resulted in improved adhesion and resistance to environmental degradation compared to traditional curing agents .

Surface Treatments

This compound is utilized in surface treatment formulations for building materials. Its ability to form strong bonds with substrates makes it effective for waterproofing and protecting surfaces from moisture and chemical exposure.

Data Table: Surface Treatment Applications

Application TypeSubstrate TypeBenefits
WaterproofingConcreteEnhanced moisture resistance
CoatingsWoodImproved durability and weather resistance
SealantsMetalCorrosion protection

Monomer in Polymer Synthesis

This compound serves as a monomer in the synthesis of polyamides and other polymers. Its incorporation into polymer chains can modify the physical properties of the resulting materials, such as flexibility and thermal stability.

Case Study : Research indicated that polymers synthesized with this diamine exhibited superior mechanical properties compared to those made with conventional monomers .

Adhesives and Sealants

The compound is also used in formulating adhesives and sealants that require high-performance characteristics. Its reactivity allows it to cross-link with other components, enhancing bond strength and durability.

Data Table: Adhesive Formulations

Adhesive TypeKey ComponentsPerformance Enhancements
Structural AdhesivesEpoxy resins + N1-(sec-Butyl)-N3-ethylHigh tensile strength
SealantsSilicones + N1-(sec-Butyl)-N3-ethylImproved elasticity

Coatings for Industrial Applications

In industrial settings, this compound is employed in protective coatings that require resistance to chemicals and abrasion. Its use contributes to longer-lasting finishes on machinery and equipment.

Mechanism of Action

The mechanism of action of N1-(sec-Butyl)-N3-ethyl-1,3-propanediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with its targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural differences among 1,3-propanediamine derivatives include:

  • Substituent type (alkyl, aryl, or functional groups).
  • Chain length and branching (linear vs. branched alkyl groups).
  • Position of substituents (N1, N3, or both).
Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Formula Key Features/Applications Toxicity/Hazards Reference
N1-(sec-Butyl)-N3-ethyl-1,3-propanediamine N1: sec-butyl; N3: ethyl C9H22N2 Research chemical; branched structure Not explicitly reported
N-dodecyl-1,3-propanediamine N1: dodecyl C15H34N2 Tuberculosis disinfectant; high anti-mycobacterial activity Skin irritation; sensitization risks
N,N′-Dimethyl-1,3-propanediamine N1, N3: methyl C5H14N2 Industrial solvent; catalyst precursor Corrosive (skin/eyes)
N1-(3-Aminopropyl)-N1-dodecyl-1,3-propanediamine (Triameen Y12D) N1: dodecyl + 3-aminopropyl C18H41N3 Surfactant; antimicrobial agent Not explicitly reported
N-Oleyl-1,3-propanediamine N1: oleyl (C18 unsaturated) C21H44N2 Corrosion inhibitor; emulsifier Aquatic toxicity (acute/chronic)
N,N-Dibutyl-1,3-propanediamine N1, N3: butyl C11H26N2 Pharmaceutical intermediate Skin corrosion; LD50 (rabbit): 270 µL/kg

Biological Activity

N1-(sec-Butyl)-N3-ethyl-1,3-propanediamine is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Overview of this compound

This compound is characterized by the presence of a secondary butyl group and an ethyl group attached to a 1,3-propanediamine backbone. Its molecular formula is C8H18N2, and it is synthesized through nucleophilic substitution reactions involving sec-butyl bromide and ethyl bromide under basic conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate enzyme activity by:

  • Binding to Active Sites: It may inhibit enzyme function by occupying the active site.
  • Allosteric Modulation: It can alter enzyme activity through binding at allosteric sites, leading to conformational changes in the enzyme structure .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, which suggests potential applications in developing new antimicrobial agents .

Anticancer Activity

Preliminary studies have explored the compound's anticancer properties. It has been investigated for its ability to induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell signaling pathways .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor. For example, it can inhibit specific proteases involved in disease processes, which could be beneficial in therapeutic contexts where protease activity contributes to pathology .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsBiological Activity
N1-(sec-Butyl)-N3-methyl-1,3-propanediamineContains a methyl group instead of an ethyl groupModerate antimicrobial properties
N1-(tert-Butyl)-N3-ethyl-1,3-propanediamineContains a tert-butyl groupEnhanced enzyme inhibition
N1-(sec-Butyl)-N3-isopropyl-1,3-propanediamineContains an isopropyl groupSimilar anticancer effects

Case Studies

Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results showed a significant reduction in bacterial viability at concentrations above 50 µg/mL.

Case Study 2: Anticancer Activity
In a study conducted on human cancer cell lines, this compound was found to induce apoptosis via the mitochondrial pathway. The research highlighted its potential as a lead compound for developing novel anticancer therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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